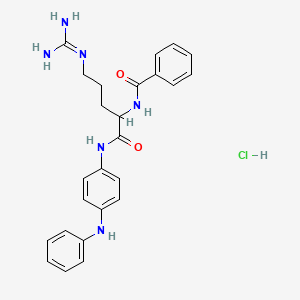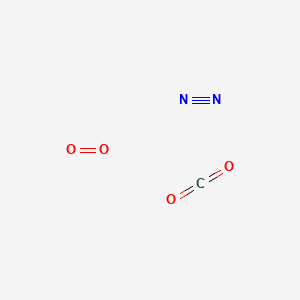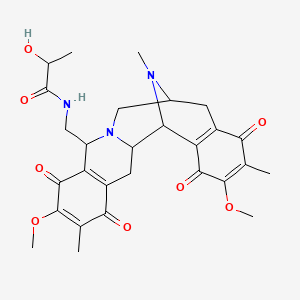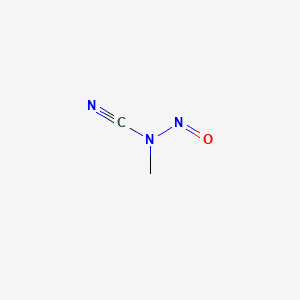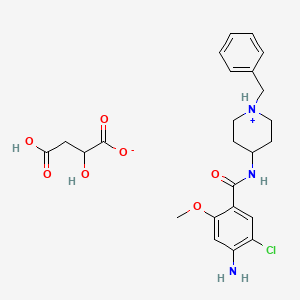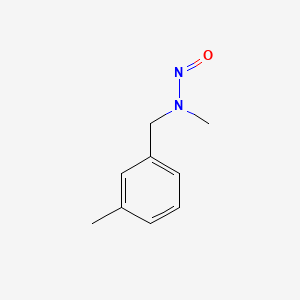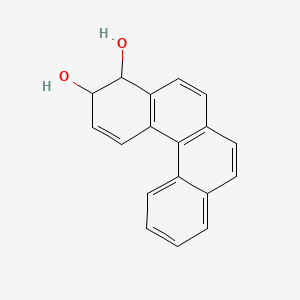![molecular formula C29H18O B1215407 1,3-diphenyl-2H-cyclopenta[l]phenanthren-2-one CAS No. 5660-91-3](/img/structure/B1215407.png)
1,3-diphenyl-2H-cyclopenta[l]phenanthren-2-one
Vue d'ensemble
Description
1,3-diphenyl-2H-cyclopenta[l]phenanthren-2-one , also known as phencyclone , is a cyclic ketone compound. Its molecular formula is C29H18O . The structure consists of a cyclopenta[l]phenanthrene backbone with two phenyl groups attached to it .
Molecular Structure Analysis
The molecular structure of 1,3-diphenyl-2H-cyclopenta[l]phenanthren-2-one is crucial for understanding its properties and reactivity. The compound’s planar arrangement and aromatic character contribute to its stability and behavior in various environments . You can visualize its structure here .
Applications De Recherche Scientifique
NMR Studies of Hindered Rotations
Phencyclone analogues are utilized in NMR spectroscopy to study hindered rotations within molecules. The synthesis of these analogues allows for the examination of magnetic anisotropy and dynamic NMR spectroscopy, particularly in crowded Diels–Alder adducts . This application is crucial for understanding the molecular dynamics and structural constraints in complex organic compounds.
Investigation of Magnetic Anisotropy
The chemical structure of Phencyclone makes it an ideal candidate for exploring magnetic anisotropy in Diels–Alder adducts. Researchers can synthesize various analogues of Phencyclone to probe the effects of molecular crowding on magnetic properties, which has implications for material science and molecular engineering .
Synthesis of Hindered Diels–Alder Adducts
Phencyclone serves as a potent diene in the Diels–Alder reaction, leading to the formation of highly hindered adducts. These adducts are suitable for student characterization by NMR, providing a practical educational experience in organic chemistry laboratories . The ability to synthesize and analyze these adducts is valuable for students learning about reaction mechanisms and molecular interactions.
Photochemical Decarbonylation Studies
The compound has been used in studies focusing on the photochemical decarbonylation of norbornene-7-ones. This research is significant for understanding the photochemical behavior of organic compounds and could have implications for developing new photo-responsive materials .
Control of Reactivity and Regioselectivity
Phencyclone is involved in research aimed at controlling the reactivity and regioselectivity of cycloaddition reactions with various electron-deficient dieneophiles. This control is essential for the synthesis of specific molecular architectures and has broad applications in synthetic organic chemistry .
Characterization of Molecular Interactions
The molecule is used to prepare maleimides, which serve as models for studying interactions between alkyl C–H bonds and aryl π-systems. These studies are important for understanding the fundamental aspects of molecular recognition and designing molecules with specific binding properties .
Mécanisme D'action
Target of Action
Phencyclone has been shown to form endo [4 + 2] π-cycloadducts with various dienophiles including styrenes and a number of cyclic alkenes . This suggests that the primary targets of Phencyclone are these dienophiles, which are a type of chemical compound that can donate an electron pair to form a chemical bond in coordination chemistry .
Mode of Action
Phencyclone interacts with its targets through a process known as the Diels-Alder reaction . This is a chemical reaction between a conjugated diene and a substituted alkene, commonly termed the dienophile, to form a substituted cyclohexene system . The high reactivity and high regio- and periselectivity make Phencyclone an ideal diene for Diels-Alder reactions .
Biochemical Pathways
The Diels-Alder reaction that Phencyclone undergoes with dienophiles is a crucial part of synthetic organic chemistry, polymer chemistry, and materials science . The reaction leads to stereospecific formation of cyclohexene rings, which are key components in many biochemical pathways and natural products .
Pharmacokinetics
It’s important to note that the adme properties of a compound significantly impact its bioavailability and pharmacological effects . Future research is needed to fully understand the pharmacokinetics of Phencyclone.
Result of Action
The result of Phencyclone’s action is the formation of highly specific and stereospecific cyclohexene rings via the Diels-Alder reaction . These rings are integral parts of many complex organic compounds, including many natural products and pharmaceuticals .
Action Environment
The action of Phencyclone is influenced by several environmental factors. Additionally, the solvent used can also impact the reaction . Understanding these environmental influences is crucial for optimizing the use of Phencyclone in chemical reactions.
Propriétés
IUPAC Name |
1,3-diphenylcyclopenta[l]phenanthren-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H18O/c30-29-25(19-11-3-1-4-12-19)27-23-17-9-7-15-21(23)22-16-8-10-18-24(22)28(27)26(29)20-13-5-2-6-14-20/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSDGJFEKUKHGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C5=CC=CC=C5C3=C(C2=O)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10205165 | |
| Record name | 1,3-Diphenyl-2H-cyclopenta(l)phenanthren-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10205165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-diphenyl-2H-cyclopenta[l]phenanthren-2-one | |
CAS RN |
5660-91-3 | |
| Record name | 1,3-Diphenyl-2H-cyclopenta[l]phenanthren-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5660-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phencyclone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005660913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5660-91-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101867 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5660-91-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222805 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Diphenyl-2H-cyclopenta(l)phenanthren-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10205165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-diphenyl-2H-cyclopenta[l]phenanthren-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.648 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENCYCLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCN3BF3DH8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Phencyclone has a molecular formula of C29H18O and a molecular weight of 386.45 g/mol. []
A: Phencyclone has been extensively studied using Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 19F NMR. [, , , , , , , , , , , , , , , , , , , , , ] Researchers have also used Infrared (IR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy to investigate its structural properties. [, ] X-ray crystallography has been employed to determine the crystal structures of phencyclone and its derivatives. [, , , , ]
A: Phencyclone exhibits solubility in various organic solvents, including chloroform, dichloromethane, toluene, and acetone. [, , , , , , , , ]
A: Phencyclone is a highly reactive diene in Diels-Alder reactions due to its electron-rich cyclopentadienone ring system. [, , , , , , , , , , , , , , , , , , , , , , , ] It readily undergoes cycloaddition with various dienophiles, including maleimides, benzoquinones, and alkenes. [, , , , , , , , , , , , , , , , , , , , , , , ]
A: Phencyclone Diels-Alder adducts often exhibit hindered rotation of the bridgehead phenyl groups due to steric crowding. [, , , , , , , , , , , , , , , , , ] The adducts also display significant magnetic anisotropic effects, influencing the NMR chemical shifts of protons within the molecule. [, , , , , , , , , , , , , , , , , ]
A: Researchers have employed a wide range of dienophiles, including N-alkylmaleimides, N-arylmaleimides, maleic anhydride, p-benzoquinone, N-carbamoylmaleimide, 4-methyl-1,2,4-triazoline-3,5-dione, p-fluoranil, norbornadiene, and various substituted alkenes. [, , , , , , , , , , , , , , , , , , , , , , , ]
A: Yes, researchers have employed computational chemistry techniques, particularly ab initio calculations, to investigate the geometries, energies, and electronic properties of phencyclone Diels-Alder adducts. [, , , , , , , , , , ] These calculations provide insights into the hindered rotation of bridgehead phenyl groups and magnetic anisotropic effects observed in NMR spectra. [, , , , , , , , , , ]
A: Phencyclone was first synthesized in the early 20th century, and its reactivity in Diels-Alder reactions was recognized early on. [, ]
A: Key milestones include the extensive investigation of its Diels-Alder reactivity with various dienophiles, the application of advanced NMR techniques to study hindered rotation and anisotropic effects in its adducts, and the use of computational methods to elucidate the structural and electronic properties of phencyclone derivatives. [, , , , , , , , , , , , , , , , , , , , , , , , ]
A: While phencyclone is primarily known for its role in organic synthesis, its derivatives, particularly those exhibiting fluorescence properties, have potential applications in materials science, sensing technologies, and biomedical research. [, ]
A: Yes, phencyclone research benefits from collaborations between organic chemists, analytical chemists, computational chemists, and material scientists. These collaborations facilitate the development of novel phencyclone-based materials and their applications in various fields. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



